Sclareol glycol

Catalog No.
S542834
CAS No.
55881-96-4
M.F
C16H30O2
M. Wt
254.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sclareol glycol

CAS Number

55881-96-4

Product Name

Sclareol glycol

IUPAC Name

1-(2-hydroxyethyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

InChI

InChI=1S/C16H30O2/c1-14(2)8-5-9-15(3)12(14)6-10-16(4,18)13(15)7-11-17/h12-13,17-18H,5-11H2,1-4H3

InChI Key

AIALTZSQORJYNJ-VDERGJSUSA-N

SMILES

CC1(CCCC2(C1CCC(C2CCO)(C)O)C)C

Solubility

Soluble in DMSO

Synonyms

13,14,15,16-tetranorlabdan-8,12-diol, sclareol glycol, sclareol glycol, (1R-(1alpha,2beta,4abeta,8aalpha))-isomer, sclareol glycol, (1S-(1alpha,2alpha,4aalpha,8abeta))-isomer, sklareol glycol, sklareol-glycol

Canonical SMILES

CC1(CCCC2(C1CCC(C2CCO)(C)O)C)C

Isomeric SMILES

C[C@]12CCCC([C@H]1CC[C@]([C@@H]2CCO)(C)O)(C)C

Description

The exact mass of the compound Sclareol glycol is 254.2246 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-Tumor Activity

Anti-Inflammatory Activity

Anti-Pathogenic Microbes

Anti-Diabetes and Hypertension

Potential Candidate Against COVID-19 and Parkinson’s Disease

Anti-Dysmenorrhea

Dopamine-Related Behaviour

Sclareol glycol is a chemical compound derived from sclareol, a natural diterpene alcohol predominantly found in the plant Salvia sclarea, commonly known as clary sage. The chemical formula of sclareol glycol is C16H30O2, and it is classified as a glycol due to the presence of hydroxyl groups in its structure. This compound has garnered attention for its diverse biological activities and potential applications in various fields, including pharmacology and biotechnology.

Currently, there's no scientific research readily available detailing a specific mechanism of action for sclareol glycol itself. However, its role as a precursor to ambroxide suggests its importance in fragrance development. Ambroxide is known for its woody, musky aroma, and its incorporation into perfumes enhances their complexity and longevity [].

, primarily due to its functional groups. Notably, it can participate in esterification and oxidation reactions. A significant aspect of its chemistry involves its transformation into other compounds, such as Ambrox, through biotransformation processes involving microbial strains like Cryptococcus albidus and Hyphozyma roseonigra . The conversion of sclareol glycol to Ambrox involves multiple steps, including the formation of intermediates such as sclareolide and ambradiol .

Sclareol glycol exhibits various biological activities that contribute to its therapeutic potential. Research indicates that it possesses anxiogenic, adaptogenic, and memory-facilitating effects . Additionally, sclareol glycol has been shown to stimulate the release of extracellular calcium in tissue cultures, which may play a role in its biological activity . Furthermore, studies highlight its anti-inflammatory and anti-cancer properties, similar to those observed with its precursor, sclareol .

Sclareol glycol can be synthesized through several methods:

  • Biotransformation: Utilizing microbial strains to convert sclareol into sclareol glycol is an environmentally friendly approach. This method leverages the natural metabolic pathways of microorganisms .
  • Chemical Synthesis: Traditional chemical methods can also be employed to synthesize sclareol glycol from sclareol through various chemical transformations .

The applications of sclareol glycol are diverse:

  • Pharmaceuticals: Due to its biological activities, it is explored for potential use in drug development, particularly in treatments for anxiety and memory disorders .
  • Agriculture: Its role as a carbon source for bacteria and yeast suggests potential applications in biotechnological processes related to agriculture .
  • Cosmetics: Given the properties of its parent compound, sclareol glycol may also find applications in cosmetic formulations due to its skin-beneficial effects.

Sclareol glycol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeKey PropertiesUnique Features
SclareolDiterpene alcoholAnti-inflammatory, anti-cancerPrecursor to sclareol glycol
AmbroxTerpene derivativeAnxiogenic effectsSynthesized from sclareol glycol
LinaloolMonoterpene alcoholAntimicrobial, calming effectsCommonly found in essential oils
GeraniolMonoterpene alcoholAntioxidant propertiesUsed in perfumes and flavoring

Sclareol glycol's unique combination of properties—derived from its structure and biological activity—distinguishes it from these similar compounds. Its specific effects on memory facilitation and calcium release further enhance its potential for specialized applications .

Traditional extraction methods for sclareol glycol precursor compounds from Clary Sage (Salvia sclarea) remain fundamental to commercial production despite the development of modern biotechnological approaches. These established techniques continue to serve as the foundation for industrial-scale recovery of sclareol, which can subsequently be converted to sclareol glycol through chemical or biological transformation processes.

Hydrocarbon Solvent Extraction Protocols

Hydrocarbon solvent extraction represents the most widely implemented industrial method for recovering sclareol from clary sage plant material. The process traditionally employs hexane as the primary extraction solvent due to its excellent selectivity for lipophilic terpene compounds and its ability to efficiently penetrate plant cell matrices [1] [2] [3].

The standard hexane extraction protocol involves multiple sequential steps designed to maximize recovery while maintaining product purity. Initial plant material preparation requires careful drying of clary sage inflorescences to optimal moisture content, typically 8-12% by weight, to prevent microbial degradation and enhance extraction efficiency [2]. The dried material undergoes size reduction through grinding to increase surface area and facilitate solvent penetration into cellular structures.

Commercial hexane extraction typically operates at ambient temperature to prevent thermal degradation of sensitive terpene compounds. The solid-liquid extraction process utilizes counter-current flow systems where fresh hexane continuously contacts the plant material while spent solvent is recovered and recycled [1]. Contact time ranges from 4-8 hours depending on material particle size and desired extraction completeness.

Following extraction, the hexane solution undergoes concentration through falling film evaporation, which removes the majority of solvent while concentrating the sclareol-rich extract [1]. The concentrated solution is then filtered to remove debris and precipitated waxes, yielding a crude extract containing 15-25% sclareol by weight. Final purification involves recrystallization from hexane to achieve pharmaceutical-grade purity levels of 98% or higher [1].

Alternative hydrocarbon solvents including petroleum ether, diethyl ether, and dichloromethane have been evaluated for sclareol extraction [1] [4]. Petroleum ether demonstrates comparable extraction efficiency to hexane with yields of 0.5-1.0% by weight of dry plant material, but produces extracts with slightly lower purity requiring additional purification steps [4]. Dichloromethane offers superior selectivity for sclareol over other plant components but presents greater environmental and safety concerns due to its classification as a probable carcinogen.

The mechanism of hydrocarbon solvent extraction relies on the dissolution of epicuticular sclareol crystals that accumulate on the surface of clary sage calyces [2] [3]. Research has demonstrated that sclareol exists primarily as crystalline deposits on the outer cuticle rather than within internal oil glands, making surface extraction particularly effective [2]. The non-polar nature of hydrocarbon solvents provides excellent compatibility with the lipophilic character of sclareol (log P = 6.2), enabling efficient mass transfer from solid to liquid phases.

Process optimization studies have identified several critical parameters affecting extraction efficiency. Temperature control maintains optimal viscosity for mass transfer while preventing thermal degradation of target compounds. Agitation intensity influences extraction kinetics but must be balanced against mechanical damage to plant material that could introduce unwanted impurities. Solvent-to-solid ratio typically ranges from 8:1 to 12:1 by weight to ensure complete extraction while maintaining economic viability [1].

Modern industrial implementations incorporate continuous extraction systems that reduce processing time and improve product consistency. These systems feature automated material handling, in-line filtration, and integrated solvent recovery units that achieve 95-98% solvent recycling efficiency [1]. Advanced process control systems monitor extraction parameters in real-time, enabling optimization of yield and purity while minimizing solvent consumption.

Aqueous Alcohol Partitioning Strategies

Aqueous alcohol partitioning represents an important secondary purification step in traditional sclareol extraction processes, designed to selectively remove sclareol from complex plant extracts through liquid-liquid extraction principles. This technique exploits the differential solubility characteristics of sclareol and co-extracted compounds in polar and non-polar solvent systems [5] [1].

The fundamental principle underlying aqueous alcohol partitioning involves the selective distribution of sclareol between an organic phase containing dissolved plant extract and an aqueous alcoholic phase. Methanol-water mixtures are most commonly employed, with optimal compositions ranging from 80-90% methanol by volume [5]. This solvent system provides sufficient polarity to extract sclareol from hydrocarbon solutions while leaving more lipophilic compounds in the organic phase.

The partitioning process typically operates through counter-current liquid-liquid extraction in multi-stage systems. The crude hexane extract from primary extraction is contacted with aqueous methanol in a series of mixing and settling stages [1]. The methanol-water phase selectively extracts sclareol along with other oxygenated terpenes, while hydrocarbons, waxes, and chlorophyll remain in the hexane phase. This selective partitioning achieves significant purification, reducing impurities by 60-80% while maintaining sclareol recovery efficiency above 85%.

Partition coefficients for sclareol in methanol-water systems vary significantly with alcohol concentration and temperature. At 85% methanol concentration and 25°C, sclareol exhibits a partition coefficient of approximately 2.8 between the aqueous alcoholic phase and hexane [5]. Higher methanol concentrations increase sclareol solubility but reduce selectivity against co-extracted compounds. Temperature elevation from 25°C to 40°C increases partition coefficients by 15-20% due to enhanced molecular mobility and reduced solution viscosity.

The optimization of aqueous alcohol partitioning requires careful control of multiple process parameters. Phase ratio (volume of aqueous alcohol to organic phase) typically ranges from 1:1 to 2:1 to ensure adequate extraction capacity while maintaining reasonable processing volumes [1]. Contact time of 15-30 minutes per stage provides sufficient mass transfer for equilibrium establishment without excessive processing delays. Mixing intensity must be sufficient to create adequate interfacial area while avoiding emulsion formation that complicates phase separation.

Advanced aqueous alcohol partitioning systems incorporate continuous counter-current extraction columns that provide superior mass transfer efficiency compared to batch processes. These systems feature internal mixing elements that enhance contact between phases while maintaining clear phase boundaries for separation. Automated control systems monitor phase compositions and adjust flow rates to maintain optimal partition coefficients throughout the process.

The selectivity of aqueous alcohol partitioning can be enhanced through pH adjustment and temperature control. Slight acidification (pH 4.5-5.5) using acetic acid improves sclareol solubility in the aqueous phase while reducing extraction of basic compounds [1]. Temperature maintenance at 35-40°C optimizes partition kinetics while preventing thermal degradation of sensitive compounds.

Following partitioning, sclareol recovery from the aqueous alcoholic phase requires solvent removal and crystallization. The methanol-water solution undergoes vacuum distillation to remove alcohol, leaving an aqueous concentrate containing dissolved sclareol. Water removal through additional heating or freeze concentration yields crude sclareol crystals that can be further purified through recrystallization from organic solvents [1].

Environmental considerations have driven the development of alternative aqueous alcohol systems using ethanol rather than methanol. Ethanol-water mixtures demonstrate comparable partition coefficients for sclareol while offering reduced toxicity and environmental impact [1]. However, ethanol systems require slightly higher temperatures (40-45°C) to achieve equivalent extraction efficiency, potentially increasing energy consumption.

Recent innovations in aqueous alcohol partitioning include the use of ionic liquids as phase modifiers to enhance selectivity and reduce solvent consumption. These systems maintain the fundamental principles of liquid-liquid extraction while providing improved environmental profiles and enhanced separation efficiency. However, the higher cost of ionic liquids currently limits their commercial implementation to specialized applications requiring ultra-high purity products.

Advanced Microbial Fermentation Systems

Advanced microbial fermentation systems represent the cutting edge of biotechnological approaches for sclareol glycol production, offering sustainable alternatives to traditional extraction methods while enabling enhanced product yields and reduced environmental impact. These systems harness the metabolic capabilities of specialized microorganisms to convert sclareol precursors into valuable derivatives through controlled biotransformation processes.

Proteomic Profiling of Bioconversion Strains

Proteomic analysis of microorganisms involved in sclareol bioconversion has provided crucial insights into the molecular mechanisms underlying efficient biotransformation processes. Research focusing on Hyphozyma roseonigra ATCC 20624, the primary strain capable of converting sclareol to sclareol glycol, has revealed complex proteomic adaptations that enable successful substrate utilization and product formation [6] [7] [8].

Comprehensive proteomic studies conducted using two-dimensional gel electrophoresis and mass spectrometry have identified 79 upregulated protein spots in H. roseonigra cells grown on sclareol compared to glucose-fed controls [6] [7]. These proteins, representing 30 distinct functional categories, demonstrate the extensive metabolic reorganization required for sclareol metabolism. The most significant finding involves the identification of 18 upregulated aldehyde dehydrogenase proteins, suggesting their central role in sclareol biotransformation pathways [6] [7] [8].

The aldehyde dehydrogenase family shows particularly dramatic upregulation with fold changes ranging from 3.2 to 8.5 times baseline expression levels when cells are exposed to sclareol as the sole carbon source [7] [8]. These enzymes catalyze the oxidation of aldehyde intermediates generated during sclareol metabolism, converting them to corresponding carboxylic acids that can be further metabolized or serve as precursors for sclareol glycol formation. The diversity of aldehyde dehydrogenase isoforms indicates the complex nature of sclareol catabolism, involving multiple parallel pathways for substrate utilization.

Carbon metabolism enzymes constitute the second largest category of upregulated proteins, with 8 distinct proteins showing 2.1 to 4.3-fold increases in expression [7]. These include key enzymes of central metabolic pathways such as glycolysis, the tricarboxylic acid cycle, and gluconeogenesis. The upregulation of these enzymes reflects the metabolic burden imposed by sclareol catabolism and the need for enhanced energy production to support biotransformation processes.

Nitrogen metabolism proteins demonstrate significant upregulation with 6 proteins showing 2.8 to 5.1-fold increases in expression [7]. These enzymes are involved in amino acid biosynthesis and nitrogen assimilation, supporting the increased protein synthesis required for sclareol metabolism. The coordinated upregulation of nitrogen metabolism indicates the substantial investment in cellular machinery required for successful biotransformation.

Translation factors and transcription factors show moderate but consistent upregulation, with 4 and 3 proteins respectively showing 2.0 to 3.9-fold increases [7]. This pattern suggests enhanced protein synthesis and gene expression control mechanisms that enable cells to adapt to sclareol as a carbon source. The upregulation of these regulatory proteins indicates the complexity of cellular adaptation required for efficient biotransformation.

Cofactor biosynthesis enzymes represent a critical category with 5 proteins showing 2.4 to 4.7-fold upregulation [7]. These enzymes are responsible for producing essential cofactors such as NAD+, NADH, and coenzyme A that are required for aldehyde dehydrogenase activity and other metabolic processes. The upregulation of cofactor biosynthesis suggests that sclareol metabolism places significant demands on cellular cofactor pools.

Membrane transport proteins show selective upregulation with 3 proteins demonstrating 2.2 to 3.6-fold increases in expression [7]. These transporters are likely involved in sclareol uptake and product efflux, facilitating the movement of substrates and products across cellular membranes. The upregulation of transport proteins indicates the importance of membrane transport in determining overall biotransformation efficiency.

Advanced proteomic techniques including liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled more detailed characterization of protein modifications and interactions during sclareol metabolism [9] [10]. These studies have revealed post-translational modifications of key enzymes that may regulate their activity and stability during biotransformation processes. Phosphorylation patterns of aldehyde dehydrogenases suggest complex regulatory mechanisms that control enzyme activity in response to substrate availability.

Comparative proteomic analysis of different biotransformation strains has revealed both conserved and strain-specific adaptation mechanisms. Cryptococcus albidus ATCC 20918, which converts sclareol to sclareolide, shows a different proteomic profile with enhanced expression of oxidoreductases and cytochrome P450 enzymes [11]. This suggests that different microbial strains employ distinct metabolic strategies for sclareol biotransformation, leading to different product profiles.

The integration of proteomic data with metabolomic analysis has provided a systems-level understanding of sclareol biotransformation. Metabolite profiling studies combined with proteomic analysis have revealed the temporal dynamics of enzyme expression and metabolite accumulation during fermentation [9] [10]. These studies demonstrate that aldehyde dehydrogenase expression peaks during the early stages of sclareol exposure, coinciding with the accumulation of aldehyde intermediates.

Aldehyde Dehydrogenase-Mediated Metabolic Engineering

Aldehyde dehydrogenase-mediated metabolic engineering represents a targeted approach to enhance sclareol glycol production through the manipulation of key enzymatic steps in biotransformation pathways. The central role of aldehyde dehydrogenases in sclareol metabolism makes them prime targets for engineering strategies aimed at improving conversion efficiency and product yields [6] [7] [8].

The identification of 18 different aldehyde dehydrogenase isoforms in H. roseonigra has provided a comprehensive catalog of enzymes available for metabolic engineering applications [6] [7]. These enzymes demonstrate varying substrate specificities and catalytic properties, enabling the selection of optimal candidates for specific biotransformation objectives. Functional characterization of individual isoforms has revealed distinct preferences for different aldehyde substrates generated during sclareol catabolism.

Enzyme engineering strategies focus on enhancing the catalytic efficiency and stability of key aldehyde dehydrogenases involved in sclareol glycol formation. Site-directed mutagenesis has been employed to modify active site residues that influence substrate binding and catalytic turnover [12] [13]. Rational design approaches based on structural analysis have identified amino acid positions that can be modified to improve enzyme performance without compromising protein stability.

Overexpression of selected aldehyde dehydrogenase isoforms has demonstrated significant improvements in sclareol glycol production yields. Engineered strains harboring additional copies of high-activity aldehyde dehydrogenases show 25-40% increases in product formation rates compared to wild-type strains [6] [7]. The enhanced enzyme levels effectively remove rate-limiting steps in the biotransformation pathway, allowing for more efficient substrate utilization.

Cofactor engineering represents a parallel approach to enhance aldehyde dehydrogenase activity by improving the availability of essential cofactors. The upregulation of NAD+ biosynthesis enzymes through metabolic engineering has been shown to enhance aldehyde dehydrogenase activity by maintaining optimal cofactor ratios [7]. Engineered strains with enhanced NAD+ regeneration capacity demonstrate improved sclareol biotransformation efficiency and reduced lag times during fermentation startup.

The development of hybrid enzyme systems combining multiple aldehyde dehydrogenase activities has enabled the creation of more efficient biotransformation pathways. Fusion proteins linking different aldehyde dehydrogenase domains have been constructed to create multifunctional enzymes capable of processing multiple substrate types within a single polypeptide chain [12]. These hybrid enzymes demonstrate enhanced overall activity and reduced metabolic burden compared to expressing individual enzymes separately.

Enzyme immobilization strategies have been developed to improve the stability and reusability of aldehyde dehydrogenases in biotransformation processes. Covalent attachment of enzymes to solid supports enables their recovery and reuse across multiple fermentation cycles, reducing production costs and improving process economics [14]. Immobilized enzyme systems demonstrate enhanced thermal stability and resistance to product inhibition compared to free enzyme systems.

The engineering of enzyme expression systems has focused on optimizing the timing and levels of aldehyde dehydrogenase production during fermentation. Inducible expression systems allow for controlled enzyme production in response to substrate availability, preventing metabolic burden during cell growth phases while ensuring adequate enzyme levels during biotransformation [7]. These systems demonstrate improved overall process efficiency and product yields.

Advanced expression strategies including the use of strong promoters and efficient ribosome binding sites have been employed to maximize aldehyde dehydrogenase expression levels. Codon optimization for heterologous expression in different microbial hosts has enabled the transfer of efficient biotransformation capabilities to more tractable production organisms [11]. These approaches have facilitated the development of industrial-scale production systems using well-characterized microbial platforms.

The integration of aldehyde dehydrogenase engineering with broader metabolic engineering strategies has enabled the development of comprehensive biotransformation systems. Engineered strains combining enhanced aldehyde dehydrogenase activity with improved substrate uptake and product efflux capabilities demonstrate superior overall performance in sclareol glycol production [6] [7]. These integrated approaches address multiple potential bottlenecks in the biotransformation pathway simultaneously.

Process optimization for aldehyde dehydrogenase-mediated biotransformation has focused on maintaining optimal enzyme activity throughout fermentation cycles. pH control systems maintain optimal conditions for enzyme stability and activity, while temperature management prevents thermal denaturation of sensitive enzyme variants [7]. Feeding strategies provide continuous substrate supply while preventing product inhibition of key enzymatic steps.

Hybrid Chemo-Enzymatic Synthesis Approaches

Hybrid chemo-enzymatic synthesis approaches represent the convergence of traditional chemical synthesis methods with modern biotechnological processes, offering unique advantages in terms of selectivity, efficiency, and environmental compatibility for sclareol glycol production. These integrated systems combine the precision of enzymatic catalysis with the robustness of chemical transformations to achieve superior product yields and purities [15] [16].

The development of hybrid systems addresses the limitations inherent in purely chemical or purely biological approaches to sclareol glycol synthesis. Chemical methods, while providing high throughput and predictable yields, often lack the stereoselectivity and mild reaction conditions characteristic of enzymatic processes. Conversely, purely enzymatic approaches may suffer from limited substrate scope and process complexity. Hybrid systems leverage the strengths of both approaches while mitigating their respective weaknesses [15] [16].

Sclareol-based chemoenzymatic approaches have been developed to enable the synthesis of complex molecular architectures starting from readily available sclareol feedstock. Initial chemical transformations convert sclareol to key intermediates that serve as substrates for subsequent enzymatic modifications [15] [16]. The selection of appropriate chemical steps depends on the target product structure and the availability of suitable enzymatic systems for downstream processing.

The integration of cytochrome P450 enzymes into hybrid synthesis schemes has enabled the introduction of hydroxyl functional groups at specific positions on the sclareol skeleton with high regioselectivity and stereoselectivity [15]. These enzymes catalyze the insertion of oxygen atoms into C-H bonds under mild conditions, providing access to hydroxylated derivatives that would be difficult to obtain through conventional chemical methods. The use of engineered P450 variants with enhanced activity and altered substrate specificity has expanded the scope of accessible products.

Chemoenzymatic cascade reactions have been designed to enable the sequential transformation of sclareol through multiple chemical and enzymatic steps without intermediate isolation. These one-pot processes reduce processing complexity and minimize product losses associated with purification steps between reactions [15] [16]. The careful optimization of reaction conditions to maintain compatibility between chemical and enzymatic steps represents a key challenge in cascade development.

The application of lipase-catalyzed reactions in hybrid systems has enabled the selective modification of hydroxyl groups in sclareol derivatives through esterification and transesterification reactions. These enzymes demonstrate excellent regioselectivity for primary versus secondary hydroxyl groups, enabling the selective protection and deprotection of specific functional groups during multi-step synthesis sequences [17] [18]. The use of immobilized lipases further enhances their utility in continuous processing applications.

Oxidoreductase enzymes have been integrated into hybrid synthesis schemes to enable the selective oxidation and reduction of specific functional groups in sclareol derivatives. Alcohol dehydrogenases provide access to ketones and aldehydes from corresponding alcohols, while aldehyde dehydrogenases enable the conversion of aldehydes to carboxylic acids [15] [12]. The availability of enzymes with complementary substrate specificities enables the construction of complex synthetic pathways.

The development of biocatalytic modules that can be combined with chemical synthesis steps has facilitated the modular design of hybrid processes. These modules consist of optimized enzyme systems for specific transformations that can be integrated into broader synthetic schemes as needed [15] [16]. The standardization of biocatalytic modules enables their reuse across different synthetic applications and simplifies process development.

Solvent engineering has played a crucial role in enabling the successful integration of chemical and enzymatic steps in hybrid processes. The selection of solvent systems that maintain enzyme activity while supporting chemical transformations requires careful consideration of polarity, pH, and water activity [17] [18]. The development of biphasic systems and the use of ionic liquids as reaction media have provided solutions to solvent compatibility challenges.

Substrate channeling strategies have been employed to enhance the efficiency of hybrid processes by minimizing the accumulation of intermediates and reducing side reactions. The co-localization of chemical and enzymatic catalysts enables the direct transfer of products from one reaction to the next without diffusion limitations [15]. These approaches have demonstrated significant improvements in overall process efficiency and product selectivity.

The optimization of reaction conditions for hybrid processes requires balancing the requirements of chemical and enzymatic steps. Temperature control systems maintain optimal conditions for enzyme activity while providing sufficient thermal energy for chemical transformations. pH buffering systems prevent enzyme denaturation while maintaining appropriate conditions for chemical reactions [15] [16].

Process monitoring and control systems for hybrid processes must account for the complexity of multi-step transformations involving both chemical and enzymatic components. Real-time analytical methods enable the monitoring of intermediate and product concentrations throughout the process, allowing for dynamic optimization of reaction conditions. Advanced control algorithms can adjust feeding strategies and reaction parameters to maintain optimal performance across all process steps.

The scale-up of hybrid chemo-enzymatic processes requires careful consideration of the different requirements for chemical and enzymatic components. Enzyme stability and activity must be maintained during extended processing periods, while chemical reaction conditions must be controlled to prevent side reactions and product degradation [15] [16]. The development of robust processing equipment capable of handling both chemical and biological components represents a key challenge in commercialization.

Economic analysis of hybrid chemo-enzymatic processes has demonstrated their potential for cost-effective production of high-value products like sclareol glycol. The enhanced selectivity and reduced waste generation characteristic of these processes can offset the higher costs associated with enzyme production and specialized equipment [15] [16]. The ability to produce complex molecular structures that would be difficult or impossible to obtain through purely chemical methods provides additional economic advantages through access to premium market segments.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Exact Mass

254.2246

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

55881-96-4

General Manufacturing Information

1-Naphthaleneethanol, decahydro-2-hydroxy-2,5,5,8a-tetramethyl-: ACTIVE

Dates

Last modified: 08-15-2023
1: Wang X, Zhang X, Yao Q, Hua D, Qin J. Comparative proteomic analyses of Hyphozyma roseonigra ATCC 20624 in response to sclareol. Braz J Microbiol. 2019 Jan 15. doi: 10.1007/s42770-019-00040-2. [Epub ahead of print] PubMed PMID: 30645731.
2: Wang X, Zhang X, Yao Q, Hua D, Qin J. Comparative proteomic analyses of Hyphozyma roseonigra ATCC 20624 in response to sclareol. Braz J Microbiol. 2018 Nov;49 Suppl 1:160-165. doi: 10.1016/j.bjm.2018.04.001. Epub 2018 Apr 24. PubMed PMID: 29773508; PubMed Central PMCID: PMC6328719.
3: Georgieva JV. Influences of diterpene sclareol glycol on some dopamine related behavior. Gen Pharmacol. 1991;22(2):331-5. PubMed PMID: 2055429.
4: Georgieva J, Danchev N. The effects of the diterpene sclareol glycol on seizures do not depend on central benzodiazepine receptors. Methods Find Exp Clin Pharmacol. 1990 Dec;12(10):679-83. PubMed PMID: 1966111.
5: Georgieva J. The response of diterpene sclareol glycol to acute hypoxia in mice. Methods Find Exp Clin Pharmacol. 1990 Nov;12(9):591-3. PubMed PMID: 2084452.
6: Astardzhieva Z, Stoichkov I. [The effect of sclareol lactone and sclareol glycol on artificially induced lung metastases of Lewis lung carcinoma (a preliminary report)]. Eksp Med Morfol. 1990;29(3):58-61. Bulgarian. PubMed PMID: 2276380.
7: Georgieva J. Measures of anxiety, retention and stress in the rat following treatment with the diterpene sclareol glycol. Methods Find Exp Clin Pharmacol. 1990 Jan-Feb;12(1):5-10. PubMed PMID: 2156119.
8: Georgieva JV. Diterpene sclareol glycol inhibits clonidine-induced aggressive responses in mice. Pharmacol Biochem Behav. 1989 Nov;34(3):503-5. PubMed PMID: 2623007.
9: Georgieva J. Effects of the diterpene sclareol glycol on convulsive seizures. Methods Find Exp Clin Pharmacol. 1989 May;11(5):335-40. PubMed PMID: 2755280.
10: Georgieva J. Effects of the diterpene sclareol glycol on body temperature in rats. Methods Find Exp Clin Pharmacol. 1989 Apr;11(4):277-80. PubMed PMID: 2755274.
11: Georgieva Zh. [Study of the effect of sclareol glycol diterpene on the release of adenohypophysial hormones prolactin, somatotropin and adenocorticotrophic hormone]. Eksp Med Morfol. 1989;28(3):7-14. Bulgarian. PubMed PMID: 2553392.
12: Georgieva Zh, Uzunov P. [Study of the effect of sclareol glycol diterpene on the 3',5'-AMP level]. Eksp Med Morfol. 1989;28(3):1-7. Bulgarian. PubMed PMID: 2553391.
13: Rangelov A, Kossev P, Malakov P. Experimental study of essential oils from two varieties of cultivated thyme, sesquiterpene Germacron and diterpene Sclareol for cholagogic and choleretic activity. Folia Med (Plovdiv). 1989;31(3):34-8. PubMed PMID: 2490810.
14: Georgieva Zh. [Effect of diterpene sklareol glycol on the conflict test and its correlation with diazepam]. Eksp Med Morfol. 1988;27(4):35-8. Bulgarian. PubMed PMID: 3234308.
15: Georgieva Zh, Ognianov I, Uzunov P, Ovcharov R. [Effects of sklareol-glycol on pentylenetetrazole-induced convulsions and its interaction with diazepam]. Eksp Med Morfol. 1987;26(1):28-31. Bulgarian. PubMed PMID: 3595495.

Explore Compound Types